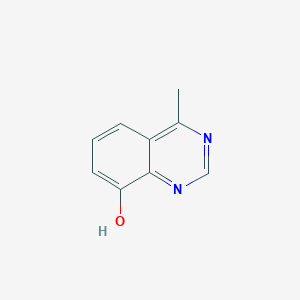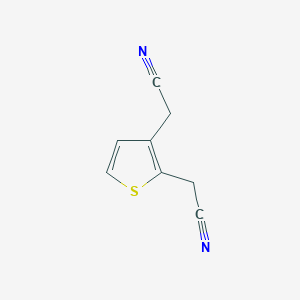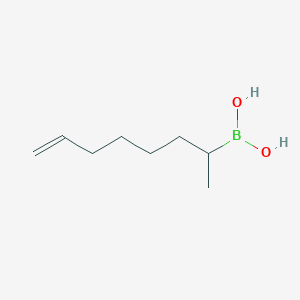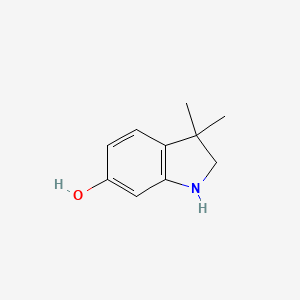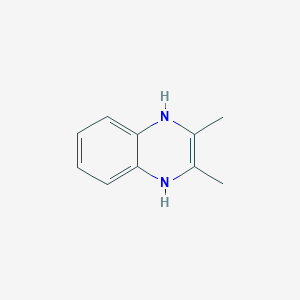
2,3-Dimethyl-1,4-dihydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-1,4-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4-dihydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,4-dihydroquinoxaline involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the activity of the enzyme, thereby modulating the biochemical pathway in which the enzyme is involved .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar bicyclic structure but without the dimethyl substitutions.
2,3-Dimethylquinoxaline: Similar structure but lacks the 1,4-dihydro configuration.
Tetrahydroquinoxaline: Fully hydrogenated version of quinoxaline.
Uniqueness: 2,3-Dimethyl-1,4-dihydroquinoxaline is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4-dihydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6,11-12H,1-2H3 |
Clave InChI |
UIAOKEXQMWXIPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)

![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
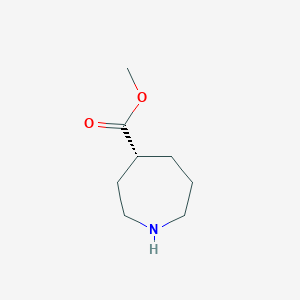
![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)


